

Toxicological Profile of D&C Red No. 9: A Technical Guide

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Compound of Interest

Compound Name: Red 9

Cat. No.: B1171698

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This technical guide provides a comprehensive overview of the toxicological profile of D&C Red No. 9 (CI Pigment Red 53:1; CAS No. 5160-02-1). The information herein is compiled from peer-reviewed studies and regulatory assessments to support safety and risk evaluations.

Chemical and Physical Properties

D&C Red No. 9 is a synthetic monoazo colorant, specifically the barium salt of 5-chloro-2-[(2-hydroxy-1-naphthalenyl)azo]-4-methyl-benzenesulfonic acid.^[1] It has been used in drugs and cosmetics, as well as in printing inks, coated papers, crayons, rubber, and baking enamels.^[1] The regulatory status of D&C Red No. 9 has changed over time, with its use in drugs and cosmetics being delisted in the United States.

Table 1: Chemical and Physical Properties of D&C Red No. 9

Property	Value	Reference
CAS Number	5160-02-1	[1]
Chemical Name	5-Chloro-2-[(2-hydroxy-1-naphthalenyl)azo]-4-methyl-benzenesulfonic acid, barium salt (2:1)	[1]
Molecular Formula	C ₃₄ H ₂₄ BaCl ₂ N ₄ O ₈ S ₂	[2]
Appearance	Odorless yellowish-red or reddish-orange powder	[3]
Melting Point	Decomposes at 343-345 °C (649-653 °F)	[3]
Water Solubility	Less than 0.1 mg/mL at 18°C (64°F)	[3]
Specific Gravity	1.73	[3]

Toxicokinetics

There is a significant lack of publicly available data on the absorption, distribution, metabolism, and excretion (ADME) of D&C Red No. 9. The International Agency for Research on Cancer (IARC) concluded that no data were available to the Working Group on these parameters.[4] This data gap is a critical consideration in the overall toxicological assessment of this color additive.

Acute and Chronic Toxicity

Subchronic and chronic toxicity studies have been conducted, primarily in rodents. A 13-week subchronic study in F344 rats showed enlarged spleens and the presence of an unidentified pigment in the renal tubular epithelium.[5] In the same study, lymphoreticular hyperplasia of thymic lymph nodes and hemosiderosis of the liver were observed at higher doses.[5] Mice in a subchronic study also exhibited congestion of the spleen and hemosiderin deposits.[5]

Carcinogenicity

A comprehensive carcinogenesis bioassay of D&C Red No. 9 was conducted by the National Toxicology Program (NTP) in F344 rats and B6C3F1 mice.[\[5\]](#)

Table 2: Summary of NTP Carcinogenesis Bioassay of D&C Red No. 9 (Feed Study)[\[5\]](#)

Species/Sex	Dose Levels (ppm)	Duration	Key Findings
Rat/Male	0, 1000, 3000	103 weeks	Increased incidence of splenic sarcomas; Dose-related increase in neoplastic nodules of the liver.
Rat/Female	0, 1000, 3000	103 weeks	Equivocal evidence of carcinogenicity; Increased incidence of neoplastic nodules of the liver may have been associated with the chemical.
Mouse/Male	0, 1000, 2000	103 weeks	No evidence of carcinogenicity.
Mouse/Female	0, 1000, 2000	103 weeks	No evidence of carcinogenicity.

Based on these findings, the IARC has classified D&C Red No. 9 as "not classifiable as to its carcinogenicity to humans (Group 3)," indicating inadequate evidence in humans and limited evidence in experimental animals.[\[1\]](#)

Experimental Protocol: NTP Carcinogenesis Bioassay (TR-225)

- Test Substance: D&C Red No. 9 (89.8% pure) was administered in the feed.[\[5\]](#)
- Animals: Groups of 50 male and 50 female F344 rats and B6C3F1 mice were used.[\[5\]](#)

- Dose Administration: The test substance was mixed into the standard animal diet at the concentrations listed in Table 2.[\[5\]](#)
- Duration: The animals were exposed to the diets for 103 weeks.[\[5\]](#)
- Observations: Animals were observed twice daily for clinical signs of toxicity. Body weights were recorded weekly for the first 13 weeks and then monthly.[\[5\]](#)
- Pathology: Complete necropsies were performed on all animals. Histopathological examinations were conducted on all major tissues and organs and any gross lesions.[\[5\]](#)

NTP Carcinogenesis Bioassay Workflow.

Genotoxicity

D&C Red No. 9 has been evaluated in a battery of in vitro and in vivo genotoxicity assays. The IARC concluded that it was inactive in all studies in which it was tested, including assays for gene mutation in bacteria and cultured mammalian cells, DNA damage in cultured mammalian cells and in rodents in vivo, sister chromatid exchange, and chromosomal aberrations in cultured mammalian cells, and micronucleus formation in the bone marrow of orally treated rats.[\[1\]](#)

Table 3: Summary of Genotoxicity Studies on D&C Red No. 9

Assay Type	Test System	Metabolic Activation	Result	Reference
Gene Mutation	Salmonella typhimurium	With and without S9	Negative	[1]
Gene Mutation	Cultured Mammalian Cells	With and without S9	Negative	[1]
Chromosomal Aberrations	Cultured Mammalian Cells	With and without S9	Negative	[1]
Sister Chromatid Exchange	Cultured Mammalian Cells	With and without S9	Negative	[1]
DNA Damage	Cultured Mammalian Cells	Not specified	Negative	[1]
DNA Damage	Rodents (in vivo)	N/A	Negative	[1]
Micronucleus Test	Rat Bone Marrow (in vivo)	N/A	Negative	[1]

Experimental Protocols (General)

- Ames Test (Bacterial Reverse Mutation Assay): Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) are exposed to various concentrations of the test substance with and without a metabolic activation system (S9 mix). The number of revertant colonies is counted to assess mutagenic potential.
- In Vitro Chromosomal Aberration Test: Cultured mammalian cells (e.g., Chinese hamster ovary cells) are exposed to the test substance with and without S9 mix. Metaphase cells are then arrested and examined for structural chromosomal damage.
- In Vivo Micronucleus Test: Rodents are administered the test substance. Bone marrow cells are harvested and examined for the presence of micronuclei in polychromatic erythrocytes, which indicates chromosomal damage or disruption of the mitotic apparatus.

Genotoxicity Testing Strategy for D&C Red No. 9.

Reproductive and Developmental Toxicity

There is a notable absence of data regarding the reproductive and developmental toxicity of D&C Red No. 9. The IARC has stated that no data were available to its working group for evaluation.[4] This represents a significant data gap in the toxicological profile of this substance.

Dermal Sensitization

While D&C Red No. 9 has been associated with contact dermatitis from cosmetic use, detailed and quantitative human or animal studies on its skin sensitization potential are not readily available in the public domain.[4]

Summary and Conclusion

The toxicological profile of D&C Red No. 9 is characterized by evidence of carcinogenicity in male rats (splenic sarcomas and liver nodules) at high doses in a chronic feeding study, with equivocal findings in female rats and no evidence of carcinogenicity in mice.[5] The substance has consistently tested negative in a comprehensive battery of in vitro and in vivo genotoxicity assays.[1] Significant data gaps exist for toxicokinetics, reproductive and developmental toxicity, acute toxicity, and dermal sensitization. The lack of data in these critical areas should be a primary consideration in any risk assessment of D&C Red No. 9.

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